4-Bromobutan-1-amine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of brominated compounds is a common theme in the provided papers. For instance, the hydrobromination of polyoctenamer using concentrated hydrogen bromide is described, which could be analogous to the synthesis of 4-Bromobutan-1-amine hydrobromide by introducing an amine group into a similar brominated structure . Additionally, the synthesis of 1-bromobutane from n-butyl alcohol suggests a method that could potentially be adapted for the synthesis of 4-Bromobutan-1-amine by substituting the alcohol group with an amine .
Molecular Structure Analysis
While the molecular structure of 4-Bromobutan-1-amine hydrobromide is not directly analyzed, the study of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through DFT studies provides insights into the electronic properties that could be relevant for understanding the molecular structure of brominated amines .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving brominated compounds. For example, the amination of 1-bromobutane to form n-butylamine and di-n-butylamine under high temperature and pressure indicates the reactivity of brominated compounds with amines, which is relevant to the formation of 4-Bromobutan-1-amine . The synthesis of 4-bromobutyl acetate also involves brominated intermediates, which could shed light on the reactivity of 4-Bromobutan-1-amine hydrobromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromobutan-1-amine hydrobromide can be inferred from related studies. The liquid-phase amination of 1-bromobutane provides data on reaction rates and activation energies, which could be useful for understanding the reactivity of 4-Bromobutan-1-amine hydrobromide . The synthesis of brominated polyethylene and its photostability might offer insights into the stability and durability of brominated amine compounds .
Scientific Research Applications
Fluorescent Probes in Acidic Medium
4-Bromobutan-1-amine hydrobromide has been utilized in the development of fluorescent probes. Liu et al. (2021) synthesized a dansyl-based pH fluorescent probe, demonstrating its effectiveness in sensing pH changes in acidic media and cellular environments (Liu, Wang, Zhao, & Xu, 2021).
Amination Reactions
The compound plays a role in amination reactions. Yokoyama et al. (2000) examined the amination of 1-bromobutane in aqueous ammonia, where 4-Bromobutan-1-amine hydrobromide was a significant intermediate in producing n-butylamine and di-n-butylamine (Yokoyama, Mabuchi, Shibasaki-Kitakawa, & Takahashi, 2000).
CO2 Capture
Bates et al. (2002) reported the use of 4-Bromobutan-1-amine hydrobromide in the creation of an ionic liquid for CO2 capture. This ionic liquid reacts with CO2 to form a carbamate salt, showing potential in environmental applications (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis of Chlorinated Compounds
In the field of organic synthesis, D’hooghe et al. (2003) used 4-Bromobutan-1-amine hydrobromide in the synthesis of chlorinated amides, highlighting its utility in preparing halogenated compounds, which are prevalent in various natural products (D’hooghe, Szakonyi, Fülöp, & Kimpe, 2003).
Intramolecular Amination
Ohno et al. (2002) described the use of 4-Bromobutan-1-amine hydrobromide in the intramolecular amination of bromoallenes, leading to the formation of azacycles. This study is significant for understanding reaction mechanisms in organic chemistry (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).
Antioxidant and Anticancer Agents
Patel et al. (2016) synthesized chrysin-piperazine conjugates using 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one intermediate, demonstrating the antioxidant and anticancer potential of these conjugates, which involved 4-Bromobutan-1-amine hydrobromide in their preparation (Patel, Mistry, Syed, Rathi, Lee, Sung, Shinf, & Keum, 2016).
Amino Acid Analysis
Sakaguchi et al. (2015) developed a novel amino acid analysis method using 4-Bromobutan-1-amine hydrobromide for derivatization, enhancing the detection sensitivity using liquid chromatography/tandem mass spectrometry (Sakaguchi, Kinumi, Yamazaki, & Takatsu, 2015).
Catalysis
Xu et al. (2015) prepared a mesoporous-C4N4-based catalyst using 4-Bromobutan-1-amine hydrobromide, demonstrating its effectiveness in the cycloaddition of CO2 with propylene epoxide, indicating its potential in catalysis (Xu, Wu, Jiang, & Li, 2015).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-bromobutan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c5-3-1-2-4-6;/h1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCNXZSEAHUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637597 | |
Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutan-1-amine hydrobromide | |
CAS RN |
24566-81-2 | |
Record name | 1-Butanamine, 4-bromo-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24566-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 91819 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24566-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromobutan-1-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutan-1-amine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.